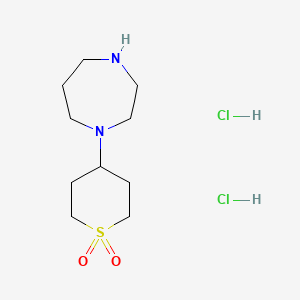

4-(1,4-Diazepan-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride

Description

BenchChem offers high-quality 4-(1,4-Diazepan-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,4-Diazepan-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,4-diazepan-1-yl)thiane 1,1-dioxide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2S.2ClH/c13-15(14)8-2-10(3-9-15)12-6-1-4-11-5-7-12;;/h10-11H,1-9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQSUQNMBPSFPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2CCS(=O)(=O)CC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 4-(1,4-Diazepan-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride are enzymes known as Imine Reductases (IREDs). IREDs are identified for the synthesis of chiral 1,4-diazepanes. These enzymes play a crucial role in the intramolecular asymmetric reductive amination process.

Mode of Action

The compound interacts with its targets (IREDs) through an enzymatic intramolecular asymmetric reductive amination process. This interaction results in the synthesis of chiral 1,4-diazepanes. The catalytic efficiency of the IREDs from Leishmania major (IR1) and Micromonospora echinaurantiaca (IR25) was improved by identifying a double mutant Y194F/D232H.

Biochemical Pathways

The affected biochemical pathway is the intramolecular asymmetric reductive amination of the corresponding aminoketones. This pathway leads to the construction of chiral 1,4-diazepanes of pharmaceutical importance. The downstream effects include the production of chiral 1,4-diazepanes with high enantiomeric excess.

Q & A

Q. What are the recommended safety protocols for handling and storing 4-(1,4-Diazepan-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride in laboratory settings?

Methodological Answer:

- Handling: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Perform operations in a fume hood to avoid inhalation exposure. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes .

- Storage: Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C, away from light and moisture. Use desiccants to prevent hydrolysis. Stability data from related diazepane derivatives suggest degradation rates increase above 25°C .

Q. What synthetic routes are commonly employed to prepare 4-(1,4-Diazepan-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride?

Methodological Answer:

- Step 1: React 1,4-diazepane with thietane-1,1-dione in anhydrous dichloromethane at 0–5°C under nitrogen. Catalytic triethylamine (0.5 eq) accelerates the nucleophilic substitution .

- Step 2: Purify the product via recrystallization from ethanol/water (3:1). Confirm purity (>98%) using HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

- Step 3: Convert the free base to the dihydrochloride salt by bubbling HCl gas into an ice-cold ethanol solution. Isolate via vacuum filtration .

Q. How can researchers analytically characterize this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR in DMSO-d6 to verify substituent positions and salt formation (e.g., HCl protons at ~12 ppm) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 292.2) .

- Elemental Analysis: Verify chloride content (theoretical: ~24.3%) via titration or ion chromatography .

Q. What factors influence the compound’s stability during experimental workflows?

Methodological Answer:

- pH: Stability decreases in alkaline conditions (pH > 8) due to dehydrochlorination. Use buffered solutions (pH 4–6) for aqueous experiments .

- Temperature: Degradation accelerates above 30°C. Conduct short-term experiments at 20–25°C with refrigeration for long-term storage .

- Light: Photooxidation risks require amber glassware or light-blocking containers .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to diazepine receptors. Parameterize force fields (e.g., OPLS4) for accurate ligand-receptor affinity predictions .

- MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers, using CHARMM36m for membrane proteins .

- ADMET Prediction: Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition .

Q. How should researchers resolve contradictions in toxicity data across studies?

Methodological Answer:

- Systematic Review: Follow EPA’s literature search framework (e.g., prioritize peer-reviewed databases like PubMed, Scopus) to aggregate and weight evidence by study quality .

- Meta-Analysis: Apply random-effects models to reconcile variability in LD50 values, adjusting for covariates like solvent choice or animal models .

- Mechanistic Studies: Use in vitro assays (e.g., Ames test, micronucleus) to clarify genotoxicity pathways and contextualize in vivo discrepancies .

Q. What mechanistic insights exist for its interaction with enzymes or receptors?

Methodological Answer:

- Kinetic Assays: Measure values via competitive inhibition assays (e.g., fluorogenic substrates for cytochrome P450 isoforms) .

- Structural Biology: Co-crystallize the compound with human serum albumin (HSA) or GABA receptors to identify binding pockets via X-ray diffraction .

- Mutagenesis: Introduce point mutations (e.g., T236A in GABA-A receptors) to isolate critical interaction residues .

Q. How can researchers assess its environmental fate and degradation pathways?

Methodological Answer:

- Fate Modeling: Use EPI Suite to predict biodegradation half-lives and soil adsorption coefficients () .

- Advanced Oxidation: Test hydroxyl radical-mediated degradation via Fenton reactions, analyzing intermediates by LC-QTOF-MS .

- Ecotoxicology: Conduct algal growth inhibition tests (OECD 201) to determine EC50 values for aquatic toxicity .

Q. What strategies optimize its synthesis for high-throughput or green chemistry applications?

Methodological Answer:

- Flow Chemistry: Implement continuous-flow reactors with immobilized catalysts (e.g., silica-supported triethylamine) to reduce reaction time and waste .

- Solvent Screening: Use COSMO-RS simulations to identify bio-based solvents (e.g., cyclopentyl methyl ether) with comparable polarity to dichloromethane .

- Process Control: Apply PAT tools (e.g., in-line FTIR) for real-time monitoring of HCl gas saturation during salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.